molecular formula C28H30F2N2O2 B588020 (E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture) CAS No. 1287285-71-5

(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)

Cat. No. B588020
M. Wt: 472.606
InChI Key: CELDOXOGIZIYPY-JEPDINIXSA-N
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Description

Synthesis Analysis

The synthesis of a compound depends on its molecular structure. For example, the synthesis of piperazine derivatives has been explored due to their applicability in various fields2.



Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For instance, the presence of an additional nitrogen atom in hydrazones diminishes the double-bond character of the system, favoring E/Z isomerization3.



Chemical Reactions Analysis

The chemical reactions of a compound are influenced by its molecular structure. For example, any mixture of stereoisomers that can be accurately denoted with the squiggly bond convention to indicate R/S or E/Z mixtures may be drawn as a single structure4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, Elacestrant dihydrochloride is a white to off-white to grey solid, have low solubility in alcohols, esters, and hydrocarbon solvents; high solubility in water and t-butanol/water (1:1). It has a melting point of 157 °C6.


Future Directions

The future directions in the study of a compound depend on its potential applications. For example, the conversion of solar energy and water to hydrogen via semiconductor photocatalysts is one of the efficient strategies to mitigate the energy and environmental crisis8.


Please consult with a professional in the field for more specific and detailed information about “(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)”.


properties

CAS RN

1287285-71-5

Product Name

(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)

Molecular Formula

C28H30F2N2O2

Molecular Weight

472.606

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine

InChI

InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/i16D2,17D2,18D2,19D2

InChI Key

CELDOXOGIZIYPY-JEPDINIXSA-N

SMILES

COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC

synonyms

1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine-d8 Dihydrochloride;  PU 122-d8; 

Origin of Product

United States

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